molecular formula C9H15NO3 B15225623 Ethyl 6-methyl-4-oxopiperidine-2-carboxylate

Ethyl 6-methyl-4-oxopiperidine-2-carboxylate

Cat. No.: B15225623
M. Wt: 185.22 g/mol
InChI Key: OMAAJKNXDPULPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-methyl-4-oxopiperidine-2-carboxylate is a chemical compound with the molecular formula C10H17NO3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-methyl-4-oxopiperidine-2-carboxylate can be synthesized through several methods. One common approach involves the acid-mediated cyclization of amine-substituted enones. This method typically employs an acid catalyst to facilitate the cyclization process, resulting in the formation of the desired piperidine derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar cyclization techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production may also incorporate advanced purification techniques to remove any impurities and ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-4-oxopiperidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions result in the formation of various substituted piperidine derivatives.

Scientific Research Applications

Ethyl 6-methyl-4-oxopiperidine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-methyl-4-oxopiperidine-2-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets can vary based on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 6-methyl-4-oxopiperidine-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

ethyl 6-methyl-4-oxopiperidine-2-carboxylate

InChI

InChI=1S/C9H15NO3/c1-3-13-9(12)8-5-7(11)4-6(2)10-8/h6,8,10H,3-5H2,1-2H3

InChI Key

OMAAJKNXDPULPV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(=O)CC(N1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.